

# Application Note & Synthesis Protocol: 2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one

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## Compound of Interest

Compound Name: 2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one

Cat. No.: B12919048

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## Introduction: The Significance of Pyrimidinone Scaffolds

Pyrimidin-4(3H)-one and its derivatives are privileged heterocyclic scaffolds that form the core structure of numerous biologically active compounds and natural products. These motifs are integral to the structure of nucleobases, such as uracil and thymine, and are found in a wide array of pharmaceuticals exhibiting antiviral, antitumor, antibacterial, and antifungal properties. [1][2] The functionalization of the pyrimidinone ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making the development of robust synthetic protocols for novel derivatives a key objective in medicinal chemistry and drug development.

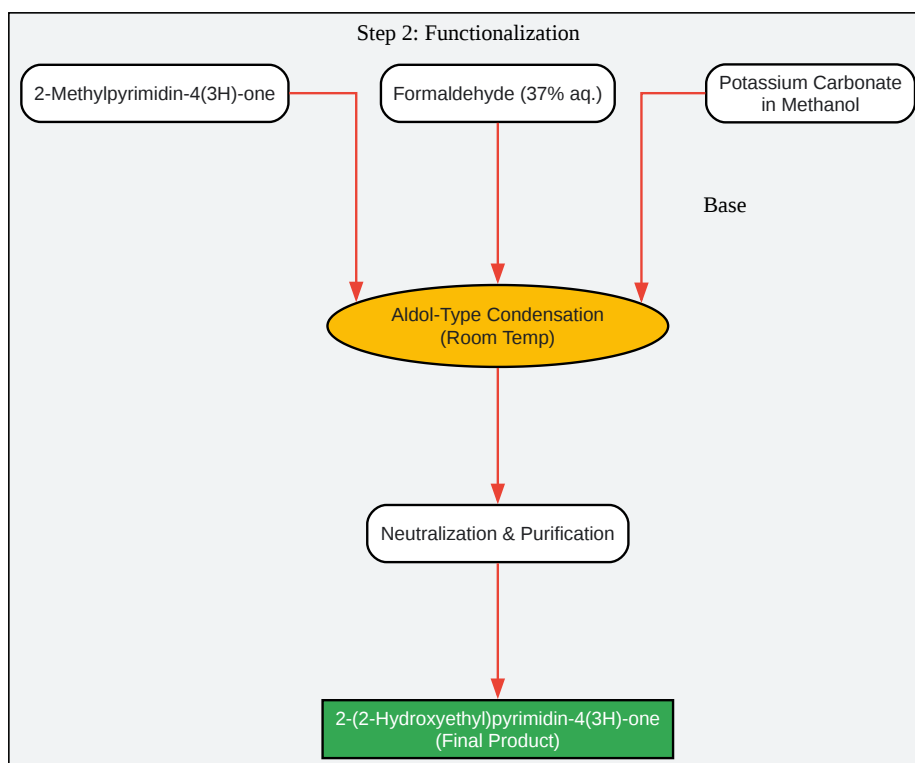
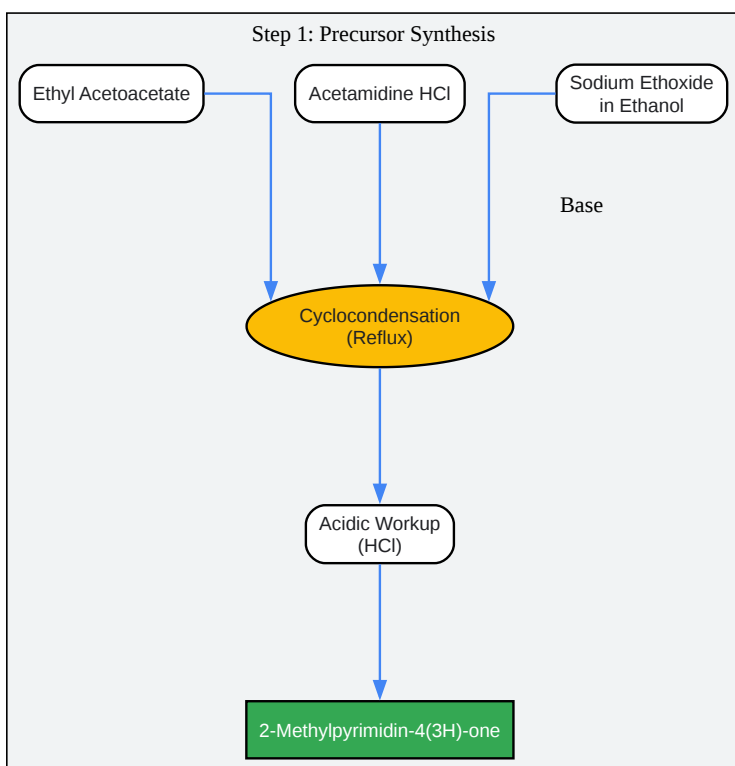
This application note provides a detailed, two-step synthetic protocol for a functionalized pyrimidinone, **2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one**. The synthetic strategy is predicated on foundational principles of heterocyclic chemistry, beginning with the construction of a 2-methylpyrimidin-4(3H)-one precursor, followed by a base-catalyzed aldol-type condensation to introduce the desired side chain. The final product, in its  $\beta$ -hydroxyethyl form, is a valuable building block for further chemical elaboration.

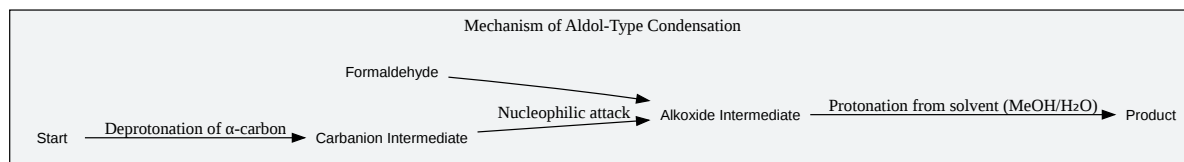
## Synthetic Strategy Overview

The synthesis is designed as a two-step process to ensure high yield and purity of the final product.

- Step 1: Synthesis of 2-Methylpyrimidin-4(3H)-one. This precursor is synthesized via a classical cyclocondensation reaction between ethyl acetoacetate and acetamidine hydrochloride. This method is a variation of the Pinner synthesis and is highly effective for constructing the pyrimidinone core.<sup>[3]</sup>
- Step 2: Synthesis of 2-(2-Hydroxyethyl)pyrimidin-4(3H)-one. The methyl group at the C2 position of the pyrimidinone ring is activated by the adjacent nitrogen atoms, making its protons acidic. This allows for a base-catalyzed aldol-type condensation with formaldehyde to introduce a 2-hydroxyethyl side chain.<sup>[4][5]</sup> The target compound, **2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one**, represents the enol tautomer of the corresponding aldehyde, which could be accessed via oxidation of the synthesized alcohol. This protocol focuses on the stable primary alcohol product.

## Visualizing the Synthetic Workflow





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## Sources

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